molecular formula C36H76BrN B14727489 Trilaurylamin-hydrobromid CAS No. 5810-40-2

Trilaurylamin-hydrobromid

Cat. No.: B14727489
CAS No.: 5810-40-2
M. Wt: 602.9 g/mol
InChI Key: OTZUEMIREJGJOW-UHFFFAOYSA-N
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Description

Trilaurylamin-hydrobromid, also known as trilaurylamine hydrobromide, is a chemical compound formed by the reaction of trilaurylamine with hydrobromic acid. It is commonly used in various chemical processes, particularly in the extraction and separation of hydrohalic acids. The compound is known for its ability to form stable ion pairs and its effectiveness in organic diluents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trilaurylamin-hydrobromid is synthesized by reacting trilaurylamine with hydrobromic acid. The reaction typically occurs in an organic solvent such as chloroform or benzene. The general reaction can be represented as follows:

C36H75N+HBrC36H75NHBr\text{C}_{36}\text{H}_{75}\text{N} + \text{HBr} \rightarrow \text{C}_{36}\text{H}_{75}\text{NHBr} C36​H75​N+HBr→C36​H75​NHBr

The reaction is usually carried out at room temperature, and the product is isolated by evaporating the solvent and recrystallizing the compound from a suitable solvent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with efficient mixing and temperature control systems. The process includes the following steps:

    Mixing: Trilaurylamine and hydrobromic acid are mixed in a reactor.

    Reaction: The mixture is allowed to react at controlled temperatures.

    Separation: The product is separated from the reaction mixture by filtration or centrifugation.

    Purification: The crude product is purified by recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Trilaurylamin-hydrobromid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Complex Formation: It forms complexes with metal ions, which can be used in extraction processes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include chloride, iodide, and thiocyanate ions.

    Solvents: Organic solvents such as chloroform, benzene, and nitrobenzene are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, the major products can be trilaurylamine chloride, trilaurylamine iodide, or trilaurylamine thiocyanate.

    Complexes: Complexes with metal ions such as copper, zinc, and iron.

Scientific Research Applications

Trilaurylamin-hydrobromid has a wide range of applications in scientific research, including:

    Chemistry: Used in the extraction and separation of hydrohalic acids and metal ions.

    Biology: Employed in the study of cell membrane permeability and ion transport.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the purification of metals and the production of high-purity chemicals.

Mechanism of Action

The mechanism of action of trilaurylamin-hydrobromid involves the formation of stable ion pairs with hydrohalic acids. The compound’s long hydrophobic tail allows it to dissolve in organic solvents, while the hydrophilic head interacts with the hydrohalic acid. This dual nature facilitates the extraction and separation of acids from aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    Trioctylamine Hydrobromide: Similar in structure but with shorter alkyl chains.

    Triethylamine Hydrobromide: A smaller molecule with different solubility properties.

    Triphenylamine Hydrobromide: Contains aromatic rings instead of alkyl chains.

Uniqueness

Trilaurylamin-hydrobromid is unique due to its long alkyl chains, which provide enhanced solubility in organic solvents and improved extraction efficiency. Its ability to form stable ion pairs makes it particularly useful in separation processes.

Properties

CAS No.

5810-40-2

Molecular Formula

C36H76BrN

Molecular Weight

602.9 g/mol

IUPAC Name

N,N-didodecyldodecan-1-amine;hydrobromide

InChI

InChI=1S/C36H75N.BrH/c1-4-7-10-13-16-19-22-25-28-31-34-37(35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3;/h4-36H2,1-3H3;1H

InChI Key

OTZUEMIREJGJOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCCCCCCCCCC.Br

Origin of Product

United States

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